2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides two regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro-substituted pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced pyrazole derivatives, and substituted products where the fluoro group is replaced by other functional groups.
Scientific Research Applications
2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethan-1-ol group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-tert-butylbenzoate
- 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its specific substitution pattern and the presence of both a fluoro group and an ethan-1-ol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H16FN5O |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-[4-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H16FN5O/c1-8-10(11(12)16(2)15-8)6-13-9-5-14-17(7-9)3-4-18/h5,7,13,18H,3-4,6H2,1-2H3 |
InChI Key |
RVOXLZMSIQRUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CN(N=C2)CCO)F)C |
Origin of Product |
United States |
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